Silver methanesulfonate

Catalog No.
S1892231
CAS No.
2386-52-9
M.F
CH4AgO3S
M. Wt
203.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver methanesulfonate

CAS Number

2386-52-9

Product Name

Silver methanesulfonate

IUPAC Name

methanesulfonic acid;silver

Molecular Formula

CH4AgO3S

Molecular Weight

203.98 g/mol

InChI

InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

GTBQRHOYAUGRPV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].[Ag+]

Canonical SMILES

CS(=O)(=O)O.[Ag]
  • Antibacterial Properties

    Due to silver's inherent antimicrobial properties, researchers are exploring the potential of SMS as an antibacterial agent. Studies have investigated its effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus []. However, more research is needed to determine its efficacy and optimal use compared to existing antibiotics.

  • Organic Synthesis

    SMS can act as a mild Lewis acid catalyst in some organic reactions. Its ability to activate certain functional groups makes it a potential tool for organic chemists. However, further research is required to fully understand its catalytic capabilities and identify specific reactions where it offers advantages [].

  • Material Science Applications

    Some studies have explored the use of SMS in the development of functional materials. For instance, researchers have investigated its potential in creating silver nanoparticles with specific properties for applications in catalysis, electronics, and biomedicine []. These applications are still under development, and more research is needed to determine the viability and effectiveness of SMS in these areas.

Silver methanesulfonate is a silver salt derived from methanesulfonic acid, characterized by its chemical formula CH3AgO3S\text{CH}_3\text{AgO}_3\text{S}. It typically appears as a white to gray powder, crystals, or flakes and has a melting point range of 252-256 °C . This compound is notable for its stability and solubility in various solvents, making it a versatile reagent in chemical synthesis.

, primarily as a catalyst. One significant reaction involves its use in the synthesis of unsaturated ketones and esters through heterocyclization reactions . The general reaction for its formation can be illustrated as follows:

Ag2O(s)+2MSA(aq)2AgOMs(aq)+H2O\text{Ag}_2\text{O}(s)+2\text{MSA}(aq)\rightarrow 2\text{AgOMs}(aq)+\text{H}_2\text{O}

This reaction highlights the interaction between silver oxide and methanesulfonic acid, resulting in the formation of silver methanesulfonate and water .

Silver methanesulfonate exhibits antimicrobial properties, making it a candidate for applications in medical and pharmaceutical fields. Studies have demonstrated its effectiveness against various bacterial strains, which is attributed to the silver ion's ability to disrupt microbial cell membranes and interfere with cellular processes . Additionally, it has shown antiproliferative activity, suggesting potential uses in cancer treatment .

The synthesis of silver methanesulfonate can be achieved through several methods:

  • Direct Reaction: Mixing silver oxide with methanesulfonic acid in aqueous solution.
  • Precipitation Method: Reacting silver nitrate with sodium methanesulfonate to precipitate silver methanesulfonate.
  • Solvent-Assisted Techniques: Utilizing solvents to enhance the solubility and reactivity of the starting materials, facilitating the formation of the desired compound.

These methods allow for varying degrees of purity and yield, depending on the specific conditions employed during synthesis .

: Leveraged for its antimicrobial properties in coatings and materials designed for medical use.
  • Analytical Chemistry: Employed in analytical methods to detect specific compounds due to its reactivity profile.
  • The versatility of silver methanesulfonate makes it valuable in both industrial and research settings .

    Interaction studies involving silver methanesulfonate have focused on its behavior in biological systems and its reactivity with other compounds. Research indicates that it can interact with proteins and nucleic acids, which may contribute to its biological activity. Furthermore, studies have explored how modifications to the structure of silver methanesulfonate can influence its efficacy as an antimicrobial agent .

    Several compounds share similarities with silver methanesulfonate, particularly those involving metal ions and sulfonates. Below is a comparison highlighting their unique features:

    CompoundChemical FormulaKey Features
    Silver sulfateAg2SO4\text{Ag}_2\text{SO}_4Commonly used as an antimicrobial agent; less soluble than silver methanesulfonate.
    Sodium methanesulfonateCH3NaO3S\text{CH}_3\text{NaO}_3\text{S}Water-soluble; used primarily as a reagent rather than a catalyst.
    Gold(I) methanesulfonateCH3AuO3S\text{CH}_3\text{AuO}_3\text{S}Similar catalytic properties; gold is often more expensive than silver.
    Copper(I) methanesulfonateCH3CuO3S\text{CH}_3\text{CuO}_3\text{S}Exhibits different reactivity patterns; used in specific organic reactions.

    Silver methanesulfonate stands out due to its dual role as both a catalyst and an antimicrobial agent, making it unique among similar compounds .

    Silver Oxide Method

    The most conventional approach for preparing silver methanesulfonate involves the direct reaction between methanesulfonic acid and silver oxide [6] [7]. This method proceeds according to the following stoichiometric equation:

    Ag₂O + 2CH₃SO₃H → 2CH₃AgO₃S + H₂O

    The reaction is typically conducted in aqueous solution at elevated temperatures between 65-90°C for 3 hours [6] [8]. Under these conditions, silver oxide dissolves readily in methanesulfonic acid to form a clear solution, which upon cooling and solvent evaporation yields silver methanesulfonate crystals with reported yields of up to 99% [6]. The process requires careful temperature control to prevent decomposition of the product and formation of unwanted silver-containing by-products.

    Silver Nitrate Method

    An alternative direct synthesis route utilizes silver nitrate as the silver source [7] [9]. In this method, silver nitrate reacts with methanesulfonic acid in organic solvents such as acetonitrile:

    AgNO₃ + CH₃SO₃H → CH₃AgO₃S + HNO₃

    The reaction is conducted at room temperature, and the formed nitric acid can be removed through evaporation or neutralization [7]. This approach offers the advantage of mild reaction conditions but requires careful handling of the acidic by-product. The use of acetonitrile as solvent facilitates the precipitation of silver methanesulfonate while maintaining high purity levels exceeding 93% [9].

    Electrochemical Synthesis

    Recent developments have introduced electrochemical methods for silver methanesulfonate preparation [10]. This technique employs a diaphragm electrolytic cell with anion exchange membranes separating the cathode and anode compartments [10]. Silver plates serve as both anode and cathode materials in methanesulfonic acid electrolyte solutions with concentrations ranging from 15-30 weight percent [10].

    The electrochemical process operates under the following parameters:

    • Current density: 1-2 amperes per square decimeter
    • Temperature: ambient conditions
    • Silver ion concentration target: 5-9% by mass

    When the desired silver ion concentration is achieved, the anolyte is removed and processed through vacuum concentration crystallization to obtain silver methanesulfonate powder with purities exceeding 99% [10].

    Synthesis MethodTemperature (°C)Reaction TimeReported Yield (%)Purity (%)
    Silver Oxide Method903 hours9998-99
    Silver Nitrate Method2515 hours93>93
    Electrochemical Method25Variable>95>99

    Metathesis Reactions Involving Silver Precursors

    Salt Metathesis Principles

    Metathesis reactions represent an important class of synthetic approaches for silver methanesulfonate preparation [11] [12]. These double displacement reactions involve the exchange of counterions between two ionic compounds in solution, typically resulting in the formation of a precipitate that drives the reaction to completion [12].

    The general metathesis reaction for silver methanesulfonate synthesis follows the pattern:

    AgX + MY₃SO₃CH₃ → CH₃AgO₃S + MX

    where AgX represents a silver salt and MY₃SO₃CH₃ represents a methanesulfonate salt of another metal [11].

    Silver Chloride Metathesis

    One practical metathesis approach utilizes silver chloride as the starting material [11]. The reaction with alkali metal methanesulfonates proceeds in aqueous medium:

    AgCl + NaCH₃SO₃ → CH₃AgO₃S + NaCl

    This method requires careful control of stoichiometry and pH to ensure complete conversion and prevent formation of basic silver compounds [11]. The reaction typically proceeds at temperatures between 60-80°C with continuous stirring for 2-4 hours [11].

    Iron Salt Metathesis Studies

    Research has demonstrated the preparation of various metal methanesulfonates through metathesis reactions involving silver methanesulfonate as a precursor [11]. Studies involving iron salts have shown that silver methanesulfonate reacts readily with iron chloride tetrahydrate in degassed aqueous solutions:

    2CH₃AgO₃S + FeCl₂·4H₂O → Fe(CH₃SO₃)₂ + 2AgCl + 4H₂O

    The reaction proceeds under nitrogen atmosphere to prevent oxidation, and the precipitated silver chloride is removed by filtration [11]. This approach demonstrates the versatility of silver methanesulfonate as both a synthetic target and synthetic precursor.

    Solvent-Based Crystallization Techniques

    Aqueous Crystallization

    The most straightforward crystallization approach for silver methanesulfonate involves aqueous systems [6] [10]. The compound exhibits high solubility in water, allowing for the preparation of concentrated solutions that can be crystallized through controlled cooling or solvent evaporation [2] [5].

    Optimal crystallization conditions include:

    • Initial solution concentration: 20-45 weight percent
    • Crystallization temperature: 10-25°C
    • Cooling rate: 0.5-1°C per minute
    • pH maintenance: neutral to slightly acidic

    Mixed Solvent Systems

    Silver methanesulfonate demonstrates varying solubility in different organic solvents, enabling selective crystallization from mixed solvent systems [4] [2]. The compound is soluble in alcohols and ethers but exhibits limited solubility in non-polar solvents such as hexane and methylcyclopentane [4] [2].

    A commonly employed mixed solvent crystallization technique utilizes acetone-water systems [6]. In this method, concentrated aqueous silver methanesulfonate solutions are treated with acetone to induce precipitation of crystalline material. The precipitate is then washed with additional acetone to remove water-soluble impurities [6].

    Absolute Ethanol Dehydration

    Following initial crystallization, silver methanesulfonate crystals can be further purified through dehydration using absolute ethanol [10]. This process involves:

    • Suspension of crude crystals in absolute ethanol
    • Leaching at ambient temperature for 1-2 hours
    • Filtration and collection of dehydrated crystals
    • Vacuum drying at 50-70°C

    The ethanol treatment effectively removes residual water and improves crystal morphology while maintaining high product purity [10].

    Stripping Crystallization Applications

    Advanced crystallization techniques such as stripping crystallization can be applied to silver methanesulfonate purification [13]. This method combines distillation and crystallization processes under triple-point conditions, allowing simultaneous vaporization of volatile impurities and crystallization of the desired product [13].

    The stripping crystallization process operates by:

    • Lowering system temperature and pressure simultaneously
    • Enabling three-phase equilibrium conditions
    • Removing volatile components while maintaining solid phase purity
    • Eliminating the need for traditional filtration or centrifugation steps

    Purification and Yield Optimization Strategies

    Centrifugal Separation

    Modern purification approaches employ centrifugal separation techniques to achieve high-purity silver methanesulfonate [10]. Optimal centrifugation parameters include:

    • Rotation speed: 1500-3000 revolutions per minute
    • Separation time: 10-15 minutes
    • Temperature: ambient conditions

    These conditions effectively separate silver methanesulfonate crystals from mother liquor while minimizing mechanical stress on the crystal structure [10].

    Vacuum Drying Optimization

    Vacuum drying represents a critical step in achieving high-purity silver methanesulfonate [10] [3]. Optimized drying conditions include:

    • Temperature range: 50-70°C
    • Pressure: reduced atmosphere (typically 10-50 millimeters mercury)
    • Duration: 12-24 hours
    • Atmosphere: inert gas (nitrogen or argon)

    These conditions prevent thermal decomposition while ensuring complete removal of residual solvents and moisture [10] [3].

    Recrystallization Strategies

    Multiple recrystallization cycles can significantly improve product purity [6] [14]. The process typically involves:

    • Dissolution of crude product in minimal hot solvent
    • Filtration of hot solution to remove insoluble impurities
    • Controlled cooling to induce crystallization
    • Collection and washing of crystals
    • Repetition of cycle as needed

    Each recrystallization cycle typically improves purity by 1-3 percentage points, with final purities exceeding 99.5% achievable through three cycles [10].

    Analytical Quality Control

    Quality control during synthesis and purification relies on multiple analytical techniques [15] [3]. Key parameters monitored include:

    • Argentometric titration: ≥98.5% silver content
    • Gas chromatography: ≥97.5% overall purity
    • Nuclear magnetic resonance: structural confirmation
    • Infrared spectroscopy: functional group verification
    • Melting point determination: 252-263°C range
    Purification MethodPurity Improvement (%)Yield Recovery (%)Processing Time
    Centrifugal Separation1-295-9815 minutes
    Vacuum Drying2-398-9912-24 hours
    Single Recrystallization2-485-904-6 hours
    Triple Recrystallization5-870-8012-18 hours

    Process Scale Considerations

    Industrial-scale production of silver methanesulfonate requires optimization of several process parameters to maintain high yields and purity [16]. Key considerations include:

    • Reaction vessel design for efficient heat and mass transfer
    • Continuous monitoring of pH and temperature throughout the process
    • Implementation of automated crystallization control systems
    • Development of efficient solid-liquid separation techniques
    • Establishment of comprehensive quality assurance protocols

    Monoclinic vs. Orthorhombic Crystal Systems

    Silver methanesulfonate exhibits a complex crystalline structure that differs from the simpler alkali metal methanesulfonates. While specific crystal system classification for silver methanesulfonate remains incompletely documented in the literature, comparative analysis with related metal methanesulfonate compounds provides important insights [1] [2] [3].

    The crystal system classification of methanesulfonate salts varies significantly based on the coordinating metal ion. For reference, sodium methanesulfonate crystallizes in the orthorhombic space group Pnma (No. 62) with four formula units in the primitive cell, while cesium methanesulfonate adopts the same orthorhombic structure [1]. However, silver methanesulfonate demonstrates more complex coordination behavior due to the transition metal characteristics of silver(I).

    Comparative Crystal Systems in Methanesulfonate Compounds:

    CompoundCrystal SystemSpace GroupCoordination Mode
    Na(CH₃SO₃)OrthorhombicPnmaIonic
    Cs(CH₃SO₃)OrthorhombicPnmaIonic
    Ag(CH₃SO₃)ComplexNot definitively reportedPentadentate
    Mg(CH₃SO₃)₂·12H₂OTrigonalR3̅Coordination complex

    The structural complexity of silver methanesulfonate arises from its unique coordination behavior. Unlike alkali metal salts where simple ionic bonding predominates, silver methanesulfonate forms an elaborate three-dimensional network where methanesulfonate groups act as pentacoordinating ligands [1]. This coordination mode contrasts sharply with the monodentate or bidentate coordination observed in other transition metal methanesulfonates such as copper and cadmium compounds.

    Coordination Geometry of Silver Centers

    The coordination geometry of silver centers in silver methanesulfonate represents one of the most distinctive structural features of this compound. Each silver atom occupies the center of a very distorted trigonal bipyramidal geometry, which differs markedly from the coordination geometries observed in other silver(I) complexes [1] [4] [5].

    Key Coordination Features:

    • Coordination Number: Five (pentacoordinate)
    • Coordination Geometry: Distorted trigonal bipyramidal
    • Ligand Type: Pentadentate methanesulfonate anions
    • Structural Motif: Three-dimensional network without discrete molecular units

    The pentadentate coordination mode of methanesulfonate ligands in silver methanesulfonate is particularly noteworthy. In this arrangement, each methanesulfonate anion coordinates to multiple silver centers simultaneously, creating an extended three-dimensional network structure [1]. This coordination behavior contrasts with:

    • Copper methanesulfonate: Monodentate coordination with square planar geometry
    • Cadmium methanesulfonate: Bidentate coordination with octahedral geometry
    • Alkali metal methanesulfonates: Simple ionic interactions

    The distorted trigonal bipyramidal geometry around silver centers results from the spatial requirements of accommodating five coordinating oxygen atoms from different methanesulfonate ligands. This geometry represents a compromise between maximizing coordination number and minimizing steric hindrance within the crystal lattice [4] [5].

    Comparative Coordination Geometries in Silver Complexes:

    Complex TypeCoordination GeometryCoordination NumberReference
    AgMeSO₃Distorted trigonal bipyramidal5 [1]
    Ag-NHC complexesTrigonal planar3 [5]
    Ag-phosphine complexesLinear/T-shaped2-3 [4]

    Supramolecular Interactions (Ag···O Weak Bonds)

    The supramolecular architecture of silver methanesulfonate is governed by a complex network of weak intermolecular interactions, primarily involving Ag···O contacts that contribute significantly to the overall structural stability [6] [7] [8].

    Primary Supramolecular Interactions:

    • Ag···O Weak Bonds: Secondary coordination interactions between silver centers and oxygen atoms from neighboring methanesulfonate groups
    • C-H···O Hydrogen Bonds: Weak hydrogen bonding interactions involving methyl hydrogens and sulfonate oxygens
    • Argentophilic Interactions: Potential Ag···Ag contacts, though not definitively characterized for this specific compound

    The Ag···O weak bonds play a crucial role in extending the coordination sphere beyond the primary pentacoordinate environment. These interactions typically occur at distances longer than formal coordination bonds but shorter than van der Waals contacts, contributing to the three-dimensional network stability [6] [8].

    Characteristics of Supramolecular Interactions:

    • Bond Type: Secondary coordination interactions
    • Typical Distances: 2.5-3.2 Å for Ag···O contacts
    • Geometric Arrangement: Extends trigonal bipyramidal primary coordination
    • Structural Role: Stabilizes three-dimensional network architecture

    The supramolecular assembly in silver methanesulfonate demonstrates how secondary interactions can significantly influence the overall crystal structure. These weak bonds contribute to the formation of infinite three-dimensional networks rather than discrete molecular units, distinguishing this compound from simpler ionic methanesulfonate salts [6] [7].

    Spectroscopic Profiling

    Vibrational Spectroscopy (IR/Raman)

    Vibrational spectroscopy provides detailed insights into the structural characteristics and coordination behavior of silver methanesulfonate. Comprehensive infrared (IR) and Raman spectroscopic data reveal distinct spectral features that differentiate this compound from simple ionic methanesulfonate salts [1] [9].

    Key Vibrational Assignments for Silver Methanesulfonate:

    Vibrational ModeIR (cm⁻¹)Raman (cm⁻¹)Assignment
    CH₃ asymmetric stretch3031, 30193031, 3021ν(C-H) asymmetric
    CH₃ symmetric stretch29392940ν(C-H) symmetric
    CH₃ asymmetric bend1434, 14151430, 1421δ(CH₃) asymmetric
    CH₃ symmetric bend1338, 1319Not observedδ(CH₃) symmetric
    SO₃ asymmetric stretch1168, 11161200ν(S-O) asymmetric
    SO₃ symmetric stretch10141050ν(S-O) symmetric
    CH₃ rock986, 967961ρ(CH₃)
    C-S stretch + SO₃ bend771784ν(C-S) + δ(SO₃)
    SO₃ rock353Not observedρ(SO₃)

    Distinctive Spectroscopic Features:

    The most significant spectroscopic indicator of coordination in silver methanesulfonate is the splitting of asymmetric S-O stretch modes in the infrared spectrum. This splitting, observed at 1168 and 1116 cm⁻¹, clearly distinguishes coordinated methanesulfonate from the ionic form found in alkali metal salts [1]. The degree of splitting reflects the coordination environment and the removal of degeneracy in the SO₃ group due to coordination.

    Methyl Group Vibrations: The vibrational modes associated with the methyl group (C-H stretches, deformations, rock, and torsion) show remarkable consistency across different coordination environments, indicating that the methyl group is not directly involved in metal coordination and projects into vacant space within the crystal structure [1].

    SO₃ Group Coordination Indicators:

    • Splitting Pattern: Asymmetric S-O stretch shows clear splitting (52 cm⁻¹ separation)
    • Frequency Shifts: Coordinated SO₃ modes are downshifted compared to ionic forms
    • Raman Activity: SO₃ symmetric stretch remains relatively unaffected by coordination

    Nuclear Magnetic Resonance (NMR) Challenges

    Nuclear Magnetic Resonance spectroscopy of silver methanesulfonate presents significant technical challenges primarily related to the NMR properties of silver isotopes and the solid-state nature of the compound [10] [11] [12].

    Silver-109 NMR Characteristics:

    PropertyValue
    Nuclear Spin1/2
    Natural Abundance48.161%
    Gyromagnetic RatioLow (4.047819% relative to ¹H)
    Chemical Shift Range750 ppm
    Typical T₁ Relaxation400+ seconds
    SensitivityVery low (3.50 × 10⁻⁵ relative to ¹H)

    Major NMR Challenges:

    • Low Sensitivity: Silver-109 exhibits extremely low receptivity compared to common NMR nuclei, requiring specialized low-gamma probe hardware and extended acquisition times [12] [13].

    • Long Relaxation Times: T₁ relaxation times for ¹⁰⁹Ag can extend to hundreds of seconds, particularly in degassed samples, making data acquisition extremely time-consuming [10] [13].

    • Solid-State Complications: In the solid state, additional complications arise from chemical shift anisotropy (CSA) and potential quadrupolar interactions from neighboring nuclei [14].

    • Coordination Environment Sensitivity: The ¹⁰⁹Ag chemical shift is highly sensitive to the coordination environment, which can lead to complex spectral patterns in materials with multiple coordination sites [15] [16].

    Practical Considerations for Silver Methanesulfonate NMR:

    • Cross-Polarization Magic Angle Spinning (CP/MAS): Silver methanesulfonate has been identified as a superior ¹⁰⁹Ag standard for CP/MAS experiments due to its photostability and commercial availability [10] [17].
    • Chemical Shift Reference: The ¹⁰⁹Ag chemical shift of solid silver methanesulfonate is 87.2 ppm relative to 9 M aqueous AgNO₃ [10] [17].
    • Chemical Shift Tensor Components: Static spectrum yields δ₁₁ = 191 ppm, δ₂₂ = 63 ppm, δ₃₃ = 8 ppm, with span Ω = 183 ppm and skew κ = -0.39 [10] [17].

    Solution vs. Solid-State NMR Challenges:

    While solution-state ¹H and ¹³C NMR can provide structural confirmation for silver methanesulfonate synthesis, the coordination-induced dissociation in polar solvents complicates solution-state characterization of the intact coordination structure [18]. This necessitates reliance on solid-state NMR techniques for complete structural characterization.

    Computational Modeling Approaches

    Computational modeling has emerged as an essential complement to experimental techniques for understanding the structural and electronic properties of silver methanesulfonate, particularly given the challenges associated with experimental characterization of this complex coordination compound [1] [19] [18].

    Density Functional Theory (DFT) Applications:

    Periodic DFT calculations using the CASTEP program with generalized gradient approximation Perdew-Burke-Ernzerhof functional have been successfully applied to predict vibrational spectra and structural parameters of metal methanesulfonate compounds [1]. For silver methanesulfonate specifically, these calculations provide:

    • Vibrational Mode Assignments: Comprehensive assignment of all observed vibrational modes through visualization of calculated normal modes
    • Structural Optimization: Prediction of optimal geometric parameters within the crystal lattice
    • Electronic Structure Analysis: Understanding of bonding interactions and charge distribution

    Computational Methodology:

    Calculation TypeMethodBasis Set/ParametersApplication
    Geometry OptimizationDFT-B3LYPcc-pVDZ-PP (Ag), cc-pVDZ (others)Structural parameters
    Vibrational AnalysisDFPTPlane wave pseudopotentialsMode assignments
    Electronic StructureTD-DFT90-120 excited statesOptical properties
    NMR ParametersGIAO-DFTSpecialized basis setsChemical shift prediction

    Advanced Computational Approaches:

    Recent developments in quantum chemical modeling for silver-containing systems include:

    • Time-Dependent DFT (TD-DFT): For calculating optical absorption spectra and electronic transitions in silver complexes [18]
    • Natural Bond Orbital (NBO) Analysis: For understanding charge distribution and bonding character [18]
    • Dispersion-Corrected DFT: Including D3 dispersion corrections for accurate treatment of weak intermolecular interactions [19]

    Computational Validation:

    The reliability of computational predictions for silver methanesulfonate has been validated through comparison with experimental data:

    • Vibrational Frequencies: Calculated IR and Raman spectra show excellent agreement with experimental observations [1]
    • Structural Parameters: Optimized geometries consistent with known coordination preferences of silver(I)
    • Electronic Properties: Predicted electronic transitions align with experimental optical measurements

    Limitations and Future Directions:

    Current computational modeling faces several challenges:

    • Size Limitations: Full periodic calculations on the complete crystal structure remain computationally demanding
    • Relativistic Effects: Silver requires consideration of relativistic effects for accurate electronic structure calculations
    • Solvent Effects: Modeling solvation and environmental effects on coordination behavior
    • Dynamic Properties: Incorporating thermal motion and dynamic effects in the solid state

    Emerging Computational Methods:

    Advanced approaches being developed include:

    • Machine Learning Potentials: For accelerated molecular dynamics simulations
    • Quantum Monte Carlo Methods: For highly accurate electronic structure calculations
    • Multiscale Modeling: Combining quantum mechanical and classical approaches

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    202.89321 g/mol

    Monoisotopic Mass

    202.89321 g/mol

    Heavy Atom Count

    6

    Related CAS

    75-75-2 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 109 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (60.55%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (59.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (40.37%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (58.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (36.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (41.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    2386-52-9

    General Manufacturing Information

    Methanesulfonic acid, silver(1+) salt (1:1): ACTIVE

    Dates

    Last modified: 08-16-2023

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